molecular formula C14H14ClNO2 B2460121 2-Dibenzo-p-dioxin-1-ylethanamine;hydrochloride CAS No. 2260931-57-3

2-Dibenzo-p-dioxin-1-ylethanamine;hydrochloride

Cat. No.: B2460121
CAS No.: 2260931-57-3
M. Wt: 263.72
InChI Key: LARGVJVGXHLXJV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-dibenzo-p-dioxin-1-ylethanamine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as 2-(dibenzo[b,e]dioxin-1-yl)ethan-1-amine hydrochloride . This nomenclature reflects its structural components:

  • A dibenzo[b,e]dioxin core, comprising two benzene rings fused to a 1,4-dioxin moiety.
  • An ethylamine group (-CH₂CH₂NH₂) substituted at position 1 of the dioxin ring.
  • A hydrochloride counterion, forming a stable salt.

The structural representation (Figure 1) highlights the planar aromatic system of the dibenzo-p-dioxin scaffold, with the ethanamine side chain extending from the first carbon of the dioxin ring. The hydrochloride group ionically bonds to the amine nitrogen, enhancing solubility in polar solvents.

SMILES Notation :
Cl.NCCC1C=CC=C2C=1OC1C=CC=CC=1O2

Key Structural Features :

  • Two benzene rings fused to a central 1,4-dioxin ring.
  • Ethylamine substituent at position 1 of the dioxin system.
  • Chloride ion associated with the protonated amine group.

Alternative Chemical Designations and Registry Numbers

This compound is recognized under multiple synonyms and registry identifiers across chemical databases:

Designation Registry Number Source
2-(Oxanthren-1-yl)ethan-1-amine hydrochloride 2260931-57-3 (CAS)
EVT-2597195 EVT-2597195
ENAH659279F3 MFCD27991444
2-(1-Dibenzo-p-dioxinyl)ethanamine hydrochloride 2260931-57-3

Notable Database Entries :

  • PubChem : No direct entry found, but related analogs (e.g., CID 72734873) share structural motifs.
  • ChEMBL : Classified under synthetic small molecules with amine functionalities.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₄ClNO₂ corresponds to the following elemental composition:

Element Count Atomic Mass (g/mol) Contribution (g/mol)
Carbon (C) 14 12.01 168.14
Hydrogen (H) 14 1.008 14.11
Chlorine (Cl) 1 35.45 35.45
Nitrogen (N) 1 14.01 14.01
Oxygen (O) 2 16.00 32.00
Total 263.72

Key Observations :

  • The molecular weight (263.72 g/mol ) aligns with high-resolution mass spectrometry data (exact mass: 263.07131 Da).
  • The chlorine atom contributes 13.4% of the total mass, critical for isotopic patterning in mass spectral analysis.
  • The amine hydrochloride group increases polarity, reflected in the compound’s solubility profile.

Comparative Analysis :

  • Unlike non-halogenated analogs (e.g., dibenzo-p-dioxin, C₁₂H₈O₂), the addition of the ethylamine hydrochloride group introduces nitrogen and chlorine, altering physicochemical properties such as logP and hydrogen-bonding capacity.

Properties

IUPAC Name

2-dibenzo-p-dioxin-1-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-9-8-10-4-3-7-13-14(10)17-12-6-2-1-5-11(12)16-13;/h1-7H,8-9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARGVJVGXHLXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Dibenzo-p-dioxin-1-ylethanamine;hydrochloride typically involves the reaction of dibenzo-p-dioxin with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Dibenzo-p-dioxin-1-ylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Environmental Science

2-Dibenzo-p-dioxin-1-ylethanamine;hydrochloride is relevant in studies concerning environmental pollutants, particularly polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are persistent organic pollutants that pose significant risks to human health and the environment. Research has focused on:

  • Detection and Quantification : Methods have been developed for the detection of dibenzo-p-dioxins in various matrices such as soil, water, and biological tissues. For instance, EPA Method 8280B outlines procedures for measuring PCDD concentrations in environmental samples .
  • Toxicological Studies : The compound's structure allows it to serve as a model for understanding the toxicity mechanisms of PCDDs. Studies have shown that exposure to these compounds can lead to adverse health effects, including cancer and reproductive harm .

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential therapeutic applications:

  • Biological Activity : The compound exhibits binding affinities to various biological receptors, which could be leveraged for drug development. Its unique amine substitution may enhance its efficacy compared to other dibenzo-p-dioxin derivatives.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells. For example, related compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest in cancerous cells.

Comparison of Dibenzo-p-dioxin Derivatives

Compound NameStructure TypeUnique Features
Dibenzo-p-dioxinDioxinBase structure; serves as a parent compound
Polychlorinated dibenzo-p-dioxinsChlorinated derivativesIncreased toxicity due to chlorine substitutions
2,3,7,8-TetrachlorodibenzodioxinHighly chlorinated dioxinMost toxic member of the dioxin family
1,2,3-TrichlorodibenzofuranFuran derivativeDifferent heterocyclic structure; distinct toxicity profile
Study FocusFindings
Detection MethodsEffective quantification of PCDDs in environmental samples using advanced analytical techniques
Toxicological ImpactIncreased risk of cancer mortality associated with higher concentrations of PCDDs in human populations
Anticancer ActivityInduction of apoptosis observed in various cancer cell lines with related compounds

Case Study: Human Exposure to Dioxins

A significant study conducted on human exposure to dioxins highlighted the health risks associated with environmental contamination. The University of Michigan Dioxin Exposure Study focused on individuals exposed to dioxin-contaminated sediments. Results indicated elevated serum concentrations of specific dioxins correlated with increased health risks, emphasizing the need for ongoing monitoring and research into these compounds' effects on human health .

Mechanism of Action

The mechanism of action of 2-Dibenzo-p-dioxin-1-ylethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. It is known to bind to the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of various genes involved in detoxification processes. Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of enzymes responsible for metabolizing and detoxifying harmful substances.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Unique Properties/Applications References
This compound Dibenzo-p-dioxin ring, ethanamine backbone, HCl salt Hypothesized enhanced aromatic interactions; potential use in receptor-binding studies
(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride Benzo[d][1,3]dioxole ring, fluorine substituents High metabolic stability; explored in CNS drug development
1-(2,6-Dichlorophenyl)ethanamine hydrochloride Dichlorophenyl group, ethanamine backbone Positional chlorine effects on bioactivity; used in pesticidal research
(1R)-2-Methoxy-1-pyridin-3-ylethanamine;dihydrochloride Pyridine ring, methoxy group, dihydrochloride salt Chiral specificity; studied for enantioselective catalysis
N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride Pyrazole ring, ethyl substituent Selective binding to kinase targets; anticancer research
Diphenhydramine Hydrochloride Diphenylmethoxy group, dimethylamine Antihistamine; H1 receptor antagonist

Substituent Effects on Reactivity and Bioactivity

  • This may enhance binding to aromatic-rich biological targets like serotonin receptors.
  • Halogen Substituents : Chlorine or fluorine atoms (e.g., in ) improve metabolic stability and influence electrostatic interactions. The absence of halogens in the target compound suggests a reliance on van der Waals forces for target engagement.
  • Heterocyclic vs. Bicyclic Systems : Pyridine () and pyrazole () derivatives exhibit nitrogen-mediated hydrogen bonding, whereas the dibenzo-p-dioxin system may prioritize hydrophobic interactions.

Salt Form and Solubility

  • Monohydrochloride vs. Dihydrochloride: The hydrochloride salt improves aqueous solubility. Dihydrochloride salts (e.g., ) generally offer higher solubility than monohydrochlorides, though the target compound’s mono-salt form may balance solubility and crystallinity.

Pharmacokinetic and Toxicological Considerations

  • Metabolic Stability: Fluorinated analogs () resist oxidative degradation better than non-halogenated compounds.
  • Toxicity: Ethanolamine derivatives like diphenhydramine () exhibit CNS effects, whereas pyridine-based amines () show lower neurotoxicity. The target compound’s toxicity profile remains speculative without direct data.

Biological Activity

2-Dibenzo-p-dioxin-1-ylethanamine; hydrochloride, also known as 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H14ClNO2
  • Molecular Weight : 215.68 g/mol
  • Structure : The compound features a dibenzo-p-dioxin moiety, which is known for its complex interactions in biological systems.

The biological activity of 2-Dibenzo-p-dioxin-1-ylethanamine; hydrochloride is largely attributed to its interactions with various molecular targets within the body.

Target Interactions

  • Enzymatic Inhibition : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to neurotransmitter receptors, potentially influencing neurotransmission and related physiological processes.

Biological Activities

Research indicates that 2-Dibenzo-p-dioxin-1-ylethanamine; hydrochloride exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to dibenzo-p-dioxins possess antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic processes.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activity by modulating cytokine production and inhibiting pathways that lead to inflammation.

Case Study: Dioxin Exposure

A significant study conducted on dioxin exposure in Michigan highlighted the biological impacts of dioxins, including those structurally related to 2-Dibenzo-p-dioxin-1-ylethanamine. The study measured serum levels of dioxins among individuals exposed to contaminated sediments. Key findings include:

  • Elevated serum levels of specific dioxins correlated with dietary habits.
  • Health assessments indicated potential links between dioxin exposure and various health issues, including immune dysfunction and cancer risk .

Research Findings on Biological Activity

  • Antimicrobial Efficacy : A study evaluating similar compounds found that dibenzo-p-dioxin derivatives exhibited significant antimicrobial activity against various pathogens, suggesting potential therapeutic applications in infections .
  • Cytotoxicity in Cancer Cells : Research on related compounds has demonstrated cytotoxic effects in cancer cell lines, indicating a possible role in cancer therapy through apoptosis induction .
  • Mechanistic Insights : Investigations into the biochemical pathways revealed that these compounds could modulate oxidative stress responses, contributing to their anti-inflammatory properties .

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduced cytokine production
CytotoxicityInduced apoptosis in cancer cells

Q & A

Basic Research Questions

What are the recommended methods for synthesizing 2-Dibenzo-p-dioxin-1-ylethanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves condensation reactions between ortho-diamine derivatives and ketones/aldehydes to form the dibenzo-p-dioxin core, followed by hydrochlorination. Key optimization parameters include:

  • Catalyst selection : Acidic or basic catalysts (e.g., sodium amide) to enhance reaction efficiency .
  • Temperature control : Maintaining 60–80°C to prevent side reactions while ensuring complete cyclization .
  • Purification : Recrystallization using ethanol/water mixtures to achieve ≥95% purity, verified via HPLC .
    Reference standards (e.g., pharmaceutical secondary standards) should be used to validate synthetic yields .

How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using certified reference materials (e.g., PHR3255) for calibration .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and carbon backbone .
    • FT-IR : Validate amine hydrochloride formation (N–H stretch at ~2500 cm⁻¹, Cl⁻ peaks at 600–800 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 215.68 g/mol for C₁₀H₁₄ClNO₂) .

What safety protocols are necessary when handling 2-Dibenzo-p-dioxin-1-ylethanamine hydrochloride?

Methodological Answer:

  • Hazard mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .
  • Ventilation : Work in fume hoods to avoid respiratory tract irritation (H335) .
  • First aid : Immediate rinsing with water for eye/skin exposure; medical consultation for ingestion .

Advanced Research Questions

How can contradictions in reported physicochemical properties (e.g., solubility, stability) be resolved across studies?

Methodological Answer:

  • Comparative analysis : Replicate experiments under standardized conditions (pH, temperature) using certified reference materials .
  • Degradation studies : Monitor stability via accelerated aging tests (40°C/75% RH) to identify hydrolytic degradation products .
  • Data reconciliation : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray diffraction for crystallinity) .

What computational approaches predict the compound’s biological interactions and metabolic pathways?

Methodological Answer:

  • Molecular docking : Use tools like AutoDock Vina to simulate binding affinity with biological targets (e.g., neurological receptors) .
  • Metabolic prediction : Leverage databases (PISTACHIO, Reaxys) to forecast Phase I/II metabolism, focusing on hepatic CYP450 interactions .
  • Quantum mechanics : DFT calculations to model electron distribution in the dibenzo-p-dioxin core, predicting reactivity .

How should researchers design in vivo studies to evaluate therapeutic efficacy while addressing formulation challenges?

Methodological Answer:

  • Formulation optimization : Use biocompatible hydrogels (e.g., carbopol-based) to enhance solubility and controlled release, as demonstrated for metformin hydrochloride .
  • Dosage calibration : Conduct pilot pharmacokinetic studies (IV/oral administration) to establish dose-response curves .
  • Toxicity screening : Include histopathology and serum biomarkers (e.g., ALT/AST) to assess organ-specific effects .

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